molecular formula C6H6N2O2 B14835126 6-Amino-2-hydroxynicotinaldehyde

6-Amino-2-hydroxynicotinaldehyde

Cat. No.: B14835126
M. Wt: 138.12 g/mol
InChI Key: VUXGUXHTQMBFBW-UHFFFAOYSA-N
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Description

6-Amino-2-hydroxynicotinaldehyde is an organic compound that belongs to the class of aminopyridines It is characterized by the presence of an amino group at the 6th position and a hydroxyl group at the 2nd position on the nicotinaldehyde ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-hydroxynicotinaldehyde typically involves the reaction of 2-hydroxynicotinaldehyde with an appropriate amine source under controlled conditions. One common method involves the use of 2-hydroxynicotinaldehyde as a starting material, which undergoes an amination reaction to introduce the amino group at the 6th position . The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-hydroxynicotinaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 6-Amino-2-hydroxynicotinaldehyde involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, thereby affecting metabolic pathways and cellular functions. The compound’s structure allows it to bind to active sites on enzymes, leading to inhibition of their activity .

Properties

Molecular Formula

C6H6N2O2

Molecular Weight

138.12 g/mol

IUPAC Name

6-amino-2-oxo-1H-pyridine-3-carbaldehyde

InChI

InChI=1S/C6H6N2O2/c7-5-2-1-4(3-9)6(10)8-5/h1-3H,(H3,7,8,10)

InChI Key

VUXGUXHTQMBFBW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=C1)N)C=O

Origin of Product

United States

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